L-ホモシステイン

概要

説明

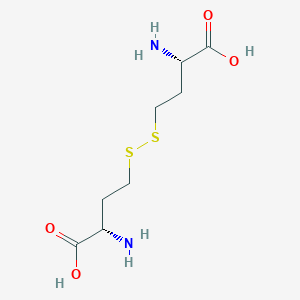

L-Homocystine is a sulfur-containing amino acid and a dimer of homocysteine. It is formed by the oxidation of two homocysteine molecules, resulting in a disulfide bond. This compound is of significant interest due to its role in various biochemical processes and its implications in health and disease.

科学的研究の応用

Cardiovascular Health

Role in Cardiovascular Disease

L-Homocystine is implicated in the pathogenesis of cardiovascular diseases. Elevated levels of homocysteine have been associated with endothelial dysfunction, which can lead to atherosclerosis and thrombosis. Studies indicate that hyperhomocysteinemia can damage vascular endothelial cells, promoting inflammatory responses and oxidative stress, which contribute to cardiovascular complications .

Meta-Analysis Findings

A meta-analysis demonstrated that higher plasma homocysteine levels correlate with increased all-cause mortality risk. The study found that for every 5 µmol/L increase in homocysteine levels, the risk of mortality rose by approximately 33.6% . This suggests that monitoring homocysteine levels may provide valuable insights into cardiovascular risk assessment.

Neurological Implications

Neurodegenerative Disorders

L-Homocystine has been studied for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Elevated homocysteine levels are linked to neuronal damage through mechanisms involving oxidative stress and DNA fragmentation. In vitro studies using neuroblastoma cells exposed to homocysteine showed significant reductions in cell viability and increased genotoxic stress over time .

Mechanisms of Action

The neurotoxic effects of L-homocystine may be mediated by its ability to induce reactive oxygen species (ROS) production, leading to apoptosis and inflammation within neuronal tissues. Research suggests that homocysteine can also activate pro-apoptotic factors, further exacerbating neuronal injury in conditions like stroke and other cerebrovascular diseases .

Clinical Biomarker

Pulmonary Hypertension Assessment

Recent studies have explored the utility of L-homocystine as a non-invasive biomarker for assessing the severity of pulmonary arterial hypertension (PAH). Elevated homocysteine levels were found to correlate with increased risks in PAH patients, serving as an independent predictor for disease severity .

Risk Stratification

In a clinical study involving patients diagnosed with PAH, hyperhomocysteinemia was identified as a significant factor distinguishing between low and high-risk groups based on NT-proBNP levels, suggesting its potential role in clinical risk stratification .

Summary Table: Applications of L-Homocystine

| Application Area | Findings/Implications |

|---|---|

| Cardiovascular Health | Elevated levels linked to endothelial dysfunction and increased mortality risk; potential for monitoring risk. |

| Neurological Disorders | Associated with neuronal damage; induces oxidative stress and apoptosis; relevant in Alzheimer's and stroke. |

| Clinical Biomarker | Useful for assessing severity in pulmonary hypertension; correlates with NT-proBNP levels for risk stratification. |

作用機序

Target of Action

L-Homocystine, a thiol-containing amino acid, is formed by the demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase and 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the regulation of methionine availability .

Mode of Action

L-Homocystine interacts with its targets to influence the metabolism of methionine and cysteine. It is synthesized from methionine and can be converted back to methionine via the SAM cycle or used to create cysteine . The interaction with its targets results in changes in the metabolic pathways of these amino acids, affecting various physiological processes.

Biochemical Pathways

L-Homocystine is involved in two major metabolic pathways: the remethylation to form methionine and the transsulfuration pathway to form cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle . These pathways are key in post-genomic and epigenetic regulation mechanisms .

Pharmacokinetics

It is known that the metabolism of l-homocystine is crucial for regulating methionine availability and protein homeostasis .

Result of Action

The molecular and cellular effects of L-Homocystine’s action are significant. Its metabolism is linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . Elevated concentrations of L-Homocystine in the blood plasma (hyperhomocysteinemia) are associated with increased risks of various health conditions, including eye disorders, coronary artery diseases, atherosclerosis, myocardial infarction, ischemic stroke, thrombotic events, cancer development and progression, osteoporosis, neurodegenerative disorders, pregnancy complications, delayed healing processes, and poor COVID-19 outcomes .

Action Environment

The action, efficacy, and stability of L-Homocystine can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in L-Homocystine levels . Additionally, the presence of vitamin-derived cofactors, including pyridoxine (vitamin B6), folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2), is crucial for the metabolic pathways of L-Homocystine .

生化学分析

Biochemical Properties

L-Homocystine is involved in numerous biochemical reactions. It interacts with enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHH), which reversibly cleaves S-adenosyl-L-homocysteine, the product of S-adenosyl-L-methionine-dependent methylation reactions . The conversion of S-adenosyl-L-homocysteine into adenosine and L-homocysteine plays an important role in the regulation of the methyl cycle .

Cellular Effects

L-Homocystine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The inhibitory reaction by-product, S-adenosyl-L-homocysteine (SAH), is continuously removed by SAH hydrolase (SAHH), which essentially maintains trans-methylation reactions in all living cells .

Molecular Mechanism

At the molecular level, L-Homocystine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, SAHH activity is a significant source of L-homocysteine and adenosine, two compounds involved in numerous vital, as well as pathological processes .

準備方法

Synthetic Routes and Reaction Conditions: L-Homocystine can be synthesized through the oxidation of homocysteine. One common method involves the use of hydrogen peroxide or other oxidizing agents to facilitate the formation of the disulfide bond between two homocysteine molecules .

Industrial Production Methods: In industrial settings, the production of L-Homocystine typically involves the controlled oxidation of homocysteine under specific conditions to ensure high yield and purity. This process may include the use of catalysts and specific pH conditions to optimize the reaction .

化学反応の分析

Types of Reactions: L-Homocystine undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction of L-Homocystine can regenerate homocysteine.

Substitution: The disulfide bond in L-Homocystine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as thiols or amines under mild conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Homocysteine.

Substitution: Various substituted disulfides.

類似化合物との比較

Homocysteine: A precursor to L-Homocystine, involved in similar biochemical pathways.

Cysteine: Another sulfur-containing amino acid, but with a thiol group instead of a disulfide bond.

Glutathione: A tripeptide containing cysteine, involved in cellular redox balance.

Uniqueness of L-Homocystine: L-Homocystine is unique due to its disulfide bond, which imparts distinct chemical and biological properties. Unlike cysteine and homocysteine, L-Homocystine can form stable disulfide-linked dimers, making it particularly important in studies of protein structure and oxidative stress .

生物活性

L-Homocystine, a sulfur-containing amino acid, is a dimeric form of homocysteine formed by the oxidation of two homocysteine molecules. It plays a significant role in various biological processes and is implicated in several health conditions, particularly cardiovascular diseases and neurological disorders. This article provides an overview of the biological activity of L-homocystine, supported by data tables, case studies, and recent research findings.

Overview of L-Homocystine

L-Homocystine is synthesized from homocysteine through oxidative processes. It exists in plasma and tissues and is primarily involved in the metabolism of sulfur-containing amino acids. Elevated levels of homocystine are associated with hyperhomocysteinemia, which has been linked to various pathological conditions including cardiovascular diseases, cognitive decline, and complications during pregnancy.

Biological Activity

1. Cardiovascular Implications

Elevated levels of homocystine are recognized as an independent risk factor for cardiovascular diseases. A meta-analysis indicated that for every 5 µmol/L increase in homocysteine levels, there is a 33.6% increase in the risk of all-cause mortality . Furthermore, studies have shown that high homocysteine levels correlate with increased risk for coronary artery disease .

2. Neurological Effects

L-Homocystine has been implicated in neurological disorders due to its excitatory action on neurons. Research indicates that administration of homocysteine can increase neuronal activity similarly to glutamate, suggesting a potential link to neurotoxicity associated with elevated levels . Case-control studies have shown elevated homocysteine levels in patients with epilepsy and cognitive impairments .

3. Molecular Mechanisms

L-Homocystine can modify proteins through a process known as S-homocysteinylation, leading to alterations in protein function. This mechanism may contribute to the pathophysiology of various diseases by affecting cellular signaling pathways and promoting oxidative stress .

Research Findings

Recent studies have focused on the molecular targeting capabilities of L-homocystine and its derivatives:

- Oxidative Stress : Homocysteine exposure leads to increased production of reactive oxygen species (ROS), which can cause DNA damage and cellular apoptosis .

- Protein Interactions : Homocysteine thiolactone can react with proteins via thiol-disulfide exchange reactions, potentially altering their functions and contributing to disease processes .

特性

CAS番号 |

626-72-2 |

|---|---|

分子式 |

C8H16N2O4S2 |

分子量 |

268.4 g/mol |

IUPAC名 |

2-amino-4-[[(3S)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6?/m0/s1 |

InChIキー |

ZTVZLYBCZNMWCF-ZBHICJROSA-N |

SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

異性体SMILES |

C(CSSCCC(C(=O)O)N)[C@@H](C(=O)O)N |

正規SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N |

melting_point |

300 °C |

Key on ui other cas no. |

626-69-7 |

物理的記述 |

Solid |

溶解性 |

0.2 mg/mL at 25 °C |

同義語 |

SerineO-sulfate; L-SerineO-sulfate; O-Sulfo-L-Serine; O-sulfonato-L-serine; L-Serine,O-sulfo-; 626-69-7; H-SER(SO3H)-OH; L-serineO-(hydrogensulfate); CHEBI:15829; (2S)-2-amino-3-(sulfooxy)propanoicacid; L-SOS; AC1L4VAG; AC1Q6XIM; C3H7NO6S; CHEMBL28885; SCHEMBL4314030; BDBM17663; CTK2F6092; ZINC4095907; L-Serine,hydrogensulfate(ester); 7239AH; AR-1K9269; KM0646; AKOS006271404; (2S)-2-amino-3-sulfooxypropanoicacid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-homocysteine can interact with metallothionein, a protein crucial for zinc homeostasis and antioxidant defense within cells, including endothelial cells. This interaction forms a mixed-disulfide conjugate, leading to impaired zinc binding capacity of metallothionein and increased intracellular free zinc levels. [] This disruption of zinc homeostasis can activate stress response pathways and contribute to endothelial dysfunction, a hallmark of cardiovascular diseases. [, ]

A: Research suggests that L-homocysteine can induce the expression and secretion of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) in human aortic endothelial cells. [] This inflammatory response can attract monocytes, a type of white blood cell, to the site of endothelial damage, potentially exacerbating atherosclerotic plaque formation. []

A: In vitro studies indicate that L-homocysteine and L-homocystine can significantly enhance the production of thromboxane B2 (TXB2) in platelets. [] TXB2 is a potent platelet aggregator and vasoconstrictor, suggesting a potential mechanism by which elevated L-homocysteine levels might contribute to a pro-thrombotic state, increasing the risk of blood clot formation. []

ANone: The molecular formula of L-homocystine is C8H16N2O4S2, and its molecular weight is 268.37 g/mol.

A: L-homocystine displays distinct spectroscopic characteristics. For instance, in circular dichroism (CD) spectroscopy, L-homocystine exhibits a broad, shallow band with a maximum between 265 and 280 nm. This band is significantly less intense compared to that of L-cystine at 255 nm, highlighting structural differences between these two disulfide-containing amino acids. []

A: L-Homocystine has shown promise in the creation of biocompatible materials. For example, it can serve as a crosslinker in the synthesis of covalently crosslinked copolypeptide hydrogels. [] These hydrogels, formed by copolymerizing L-homocystine with other amino acid monomers, exhibit tunable properties depending on the crosslinker density. []

ANone: L-Homocystine itself does not possess inherent catalytic properties. It primarily serves as a substrate or metabolic intermediate in various biological processes.

ANone: The provided research articles do not offer specific details on computational studies or QSAR models explicitly focused on L-homocystine.

A: Research indicates that L-homocystine, when used as a crosslinker in copolypeptide hydrogels, yields stronger gels compared to L-cystine. [] This difference in gel strength suggests that the longer carbon chain in L-homocystine, compared to L-cystine, might contribute to enhanced crosslinking efficiency and overall hydrogel stability. []

ANone: The provided research articles do not delve into the specific stability characteristics or formulation strategies for L-homocystine.

ANone: The specific SHE regulations surrounding L-homocystine can vary depending on geographical location and intended use. It's crucial to consult and adhere to local regulations and safety data sheets provided by suppliers.

A: L-homocysteine is metabolized through various pathways, with one crucial route involving the enzyme cystathionine β-synthase. Deficiencies in this enzyme can lead to elevated homocysteine levels, a condition known as homocystinuria, which is associated with a higher risk of vascular diseases. [, ]

A: Animal studies, specifically using rat embryo cultures, have shown that elevated levels of L-homocysteine can be embryotoxic. [] Interestingly, L-homocysteine at lower concentrations has been observed to prevent neural tube defects in these cultures, highlighting the complex role of homocysteine in development. []

A: Clinical studies have indicated that individuals with type 1 diabetes often exhibit elevated homocysteine levels, particularly those with nephropathy. [] This hyperhomocysteinemia, often coupled with increased thrombomodulin levels (a marker of endothelial damage), suggests a potential link between homocysteine metabolism and the increased risk of cardiovascular complications in diabetic patients. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。